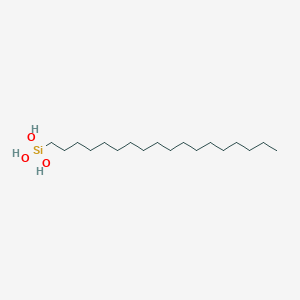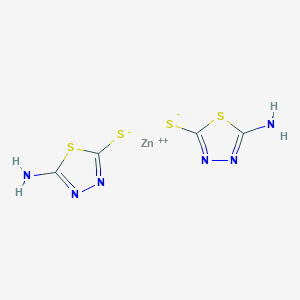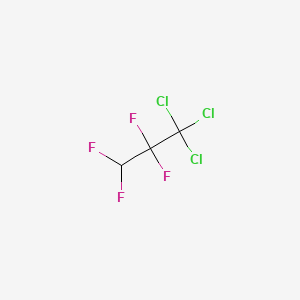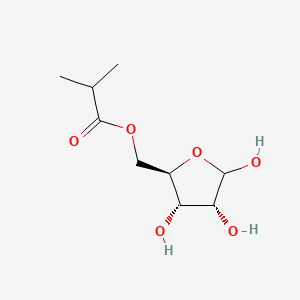![molecular formula C23H29ClO10 B15290221 methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[93002,4]tetradec-7-ene-8-carboxylate is a complex organic compound characterized by its intricate molecular structure
準備方法
The synthesis of methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.
科学的研究の応用
Methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it may serve as a probe for investigating cellular processes. In medicine, its potential therapeutic properties are being explored, particularly in the context of drug development. Industrial applications include its use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The exact pathways involved depend on the specific context in which the compound is used, but they often include modulation of enzyme activity, alteration of gene expression, and disruption of cellular signaling pathways.
類似化合物との比較
Compared to other similar compounds, methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other tricyclic molecules with varying functional groups, such as methyl (1S,2S,4R,7Z,9S,10S,11R)-9-hydroxy-4-methyl-10-[(Z)-2-methylbut-2-enoyl]oxy-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate and methyl 4-[(acetyloxy)methyl]-10-(2,3-dimethyloxirane-2-carbonyloxy)-9-hydroxy-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradeca-5,7-diene-8-carboxylate .
特性
分子式 |
C23H29ClO10 |
|---|---|
分子量 |
500.9 g/mol |
IUPAC名 |
methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8-/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |
InChIキー |
MSWKJHPZUAQCMP-CRGBQSSLSA-N |
異性体SMILES |
CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(/[C@@H]1OC(=O)C)\C(=O)OC)C)OC(=O)C2=C)O)Cl |
正規SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



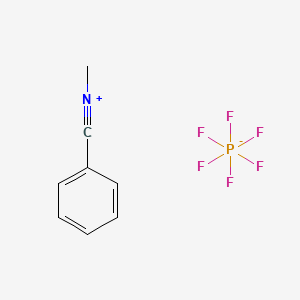
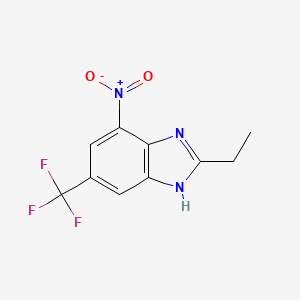
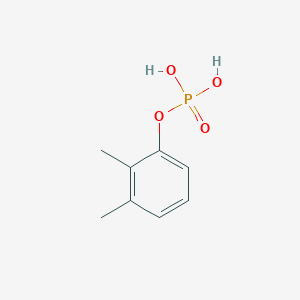
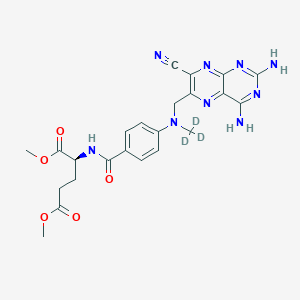
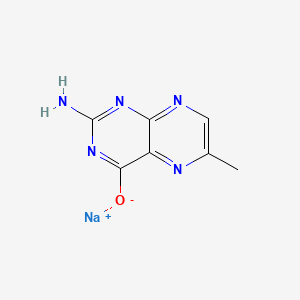
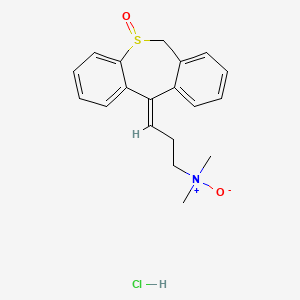
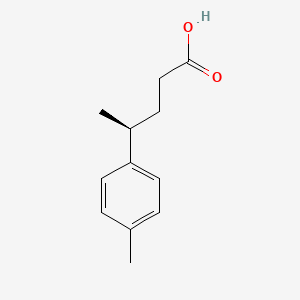
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
